molecular formula C12H17NO3 B2812428 Ethyl 2-(4-aminophenoxy)-2-methylpropanoate CAS No. 28048-87-5

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate

Cat. No. B2812428
CAS RN: 28048-87-5
M. Wt: 223.272
InChI Key: DTDFMMOVVFVLMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is an organic compound . It is a building synthon for novel dual hypoglycemic agents .


Synthesis Analysis

This compound is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .


Molecular Structure Analysis

The structure of this compound was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that it was crystallized in the triclinic crystal system .


Chemical Reactions Analysis

The synthesis of this compound involves alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity .

Scientific Research Applications

Potential Bioactivity as Analgesic and Antidyslipidemic Agent

Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound closely related to Ethyl 2-(4-aminophenoxy)-2-methylpropanoate, has been synthesized and characterized, showing potential bioactivity as an analgesic and antidyslipidemic agent. This compound was prepared by reacting paracetamol with ethyl 2-bromo-2-methylpropionate and characterized using various techniques including NMR spectroscopy and X-ray diffraction. Preliminary in silico screening suggested its potential for anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects (Navarrete-Vázquez et al., 2011).

Chemical Transformations and Reactions

This compound is versatile in chemical reactions. For instance, when treated with thiophenol or sodium (or lithium) ethoxide in ethanol, it transforms into ethyl 2-aminopropenoate with specific substituents. This reactivity opens up possibilities for various chemical syntheses and applications in organic chemistry (Kakimoto et al., 1982).

Role in Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds with potential applications. For example, its role in the synthesis of tetrahydropyridines via phosphine-catalyzed annulation demonstrates its utility in creating functionally diverse molecules (Zhu et al., 2003).

Applications in Pharmacological Research

In pharmacological research, this compound derivatives have been studied for their potential as β3-adrenoceptor agonists, particularly in the context of treating preterm labor. This highlights its significance in developing new therapeutic agents (Croci et al., 2007).

Conformational Studies and Crystal Structures

The compound has been subject to conformational studies and crystal structure analysis, providing insights into its chemical behavior and interactions. These studies are crucial for understanding its potential applications in various fields, including material science and drug design (Zhang et al., 2011).

properties

IUPAC Name

ethyl 2-(4-aminophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDFMMOVVFVLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 50.6 g. (0.2 mol) ethyl 2-methyl-2-(4-nitrophenoxy)-propionate, 500 ml. ethanol and about 20 g. 5% palladium charcoal is hydrogenated in a shaker at ambient temperature and atmospheric pressure until the necessary amount of hydrogen has been taken up. The reaction mixture is subsequently filtered with suction and the liquid phase is evaporated to give a quantitative yield of crude ethyl 2-(4-aminophenoxy)-2-methylpropionate in the form of a distillable oil (b.p. 134°-135° C./0.05 mm.Hg.); nD20 =1.5035; m.p. of the hydrochloride 153°-154° C.
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0.2 mol
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Synthesis routes and methods II

Procedure details

Further, to ethyl 4-nitrophenoxyisobutyrate (12 g) were added ethanol (150 ml) and 5 % palladium/carbon (1 g), the mixture was subjected to catalytic reduction at room temperature overnight. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give ethyl 4-aminophenoxyisobutyrate (10.5 g).
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12 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

The title compound (1.2 g, 68%) was prepared from ethyl 2-methyl-2-(4-nitrophenyloxy)propanoate (2 g, 7.9 mmol) by hydrogenation with 10% Pd/C (1 g) in methanol at 50 psi and room temperature for 2 h.
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2 g
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68%

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